molecular formula C23H23F6N5O9 B13894109 Sitagliptin carbamoyl B-D-glucuronide

Sitagliptin carbamoyl B-D-glucuronide

Cat. No.: B13894109
M. Wt: 627.4 g/mol
InChI Key: GKDZQUQEXZXGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzymatic N-Carbamoyl Glucuronidation Mechanisms in Phase II Metabolism

N-Carbamoyl glucuronidation is an unconventional Phase II metabolic pathway characterized by the covalent attachment of a glucuronic acid moiety to a carbamoyl group (-NH-C=O) on the parent compound. In the case of sitagliptin, this process involves the direct conjugation of the piperazine nitrogen with a carbamoyl group derived from bicarbonate (HCO₃⁻) or dissolved carbon dioxide (CO₂) in physiological buffers. Mechanistic studies using ¹³C-labeled CO₂ demonstrated that the carbamoyl group in sitagliptin carbamoyl β-D-glucuronide originates from the bicarbonate buffer system, which equilibrates with endogenous CO₂ pools.

The reaction proceeds through a two-step mechanism:

  • Carbamoylation : Spontaneous reaction between a primary or secondary amine in sitagliptin and CO₂, forming a carbamic acid intermediate.
  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the carbamic acid intermediate, yielding the stable N-carbamoyl glucuronide conjugate.

This pathway is distinct from classical glucuronidation, as it does not require prior oxidative activation by CYP450 enzymes. The rarity of N-carbamoyl glucuronides in human metabolism underscores the unique chemical environment of sitagliptin’s piperazine ring, which facilitates this reaction.

Role of UDP-Glucuronosyltransferases (UGTs) in Conjugate Formation

UGT isoforms responsible for sitagliptin carbamoyl β-D-glucuronide formation exhibit distinct catalytic preferences and tissue-specific expression patterns:

UGT Isoform Relative Activity Tissue Localization Contribution to Metabolism
UGT1A1 High Liver, Intestine Primary catalyst
UGT1A3 Moderate Liver Secondary contributor
UGT2B7 Low Liver, Kidney Minor role

Table 1: UGT isoforms involved in sitagliptin carbamoyl β-D-glucuronide formation.

In vitro studies using recombinant UGT Supersomes confirmed that UGT1A1 demonstrates the highest catalytic activity, followed by UGT1A3 and UGT2B7. The reaction kinetics follow Michaelis-Menten principles, with apparent Kₘ values ranging from 50–200 μM across isoforms, reflecting moderate substrate affinity. Notably, sitagliptin itself exhibits inhibitory effects on UGT1A1 and UGT2B7 at therapeutic concentrations (IC₅₀ = 15–30 μM), potentially creating a feedback loop that limits further glucuronidation.

Species differences in UGT activity significantly impact metabolite formation. Rodent models (rats and hamsters) show 3–5 times higher carbamoyl glucuronide production compared to humans, while non-human primates exhibit intermediate activity. These interspecies variations necessitate careful extrapolation of preclinical data to human metabolic outcomes.

Intersection of CYP450-Mediated Oxidation and Glucuronidation Pathways

Although sitagliptin undergoes limited Phase I metabolism (79% excreted unchanged), CYP3A4 and CYP2C8 mediate minor oxidative pathways that compete with glucuronidation. Key interactions include:

  • Substrate Competition : CYP3A4 catalyzes sitagliptin hydroxylation at the trifluorophenyl moiety, generating oxidative metabolites that cannot undergo N-carbamoyl glucuronidation. This reduces the substrate pool available for UGT-mediated conjugation.
  • CYP-UGT Crosstalk : Oxidative metabolites like the hydroxylated derivative (M6) may act as UGT inhibitors, further modulating glucuronidation efficiency.
  • Tissue-Specific Metabolism : Hepatic CYP3A4 activity decreases intracellular UDPGA availability by competing for NADPH resources, indirectly limiting glucuronidation capacity.

The metabolic fate of sitagliptin is thus governed by a balance between CYP450-mediated oxidation and UGT-driven conjugation. Population pharmacokinetic analyses reveal that genetic polymorphisms in CYP3A4 and UGT1A1 account for 20–30% of interindividual variability in carbamoyl glucuronide formation.

Properties

IUPAC Name

3,4,5-trihydroxy-6-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZQUQEXZXGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F6N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Inspired by Biotransformation Pathways

A novel and stereoselective chemical method for N-glycoconjugation of amines, including the formation of carbamoyl glucuronides, has been developed recently. This method is inspired by the natural biotransformation pathway where amine-containing drugs react with carbon dioxide (CO2) to form carbamic acids, which are then glucuronidated enzymatically by UDP-glucuronyl transferase using uridinediphosphate glucuronic acid as the glucuronyl donor.

The synthetic protocol involves a one-pot, stereoselective coupling of amines, CO2, and glycosylating reagents under mild conditions. The reaction proceeds via an SN2 substitution mechanism, showing high β-stereoselectivity and good yields (38%–99%) for a variety of primary and secondary amines. The typical procedure is as follows:

  • An oven-dried Schlenk tube is charged with the amine (e.g., sitagliptin or its precursor), cesium carbonate as base, and a magnetic stir bar.
  • The mixture is evacuated and backfilled with CO2 gas three times.
  • Dimethyl sulfoxide (DMSO) is added as solvent, and the reaction is stirred at room temperature under CO2 atmosphere for 2 hours to form the carbamic acid intermediate.
  • A glycosyl halide (e.g., glucosyl chloride) solution in DMSO is added, and the mixture is stirred for an additional 12 hours at room temperature.
  • The reaction mixture is worked up by aqueous extraction, drying, and purification by silica gel chromatography to afford the N-glycoconjugated carbamate glucuronide product.

This method is conceptually simple, avoids enzymatic steps, and provides high stereoselectivity in the formation of the β-D-glucuronide linkage.

Enzymatic and Biocatalytic Cascade Approaches

Another approach to synthesize sitagliptin derivatives, including glucuronides, involves multi-enzymatic cascades. For the sitagliptin intermediate (a precursor to sitagliptin carbamoyl glucuronide), a cascade of transaminase, esterase, aldehyde reductase, and formate dehydrogenase enzymes has been employed. This system uses benzylamine as an amino donor and achieves high conversion rates (72–91%) and isolated yields (~61%) on a gram scale.

While this study focuses on the intermediate synthesis, the enzymatic glucuronidation step to form the carbamoyl glucuronide is analogous to natural UDP-glucuronyl transferase-mediated processes, which can be mimicked or harnessed for the synthesis of sitagliptin carbamoyl beta-D-glucuronide.

Chemical Synthesis of Sitagliptin and Its Intermediates

The preparation of sitagliptin itself, a key precursor to its carbamoyl glucuronide, has been extensively studied. A patented efficient chemical process involves:

  • Synthesis of a ketoamide intermediate from 2,4,5-trifluorophenylacetic acid derivatives.
  • Conversion of the ketoamide to an enamine amide via ammonium acetate and ammonium hydroxide.
  • Asymmetric hydrogenation of the enamine amide to sitagliptin using a rhodium catalyst with Josiphos ligand.
  • Alternative enzymatic transamination of the ketoamide intermediate to sitagliptin using transaminase enzymes in the presence of isopropylamine.

These methods provide high yields and enantioselectivity and can be adapted to prepare the sitagliptin moiety prior to glucuronidation.

Summary Table of Preparation Methods

Preparation Method Key Steps Yield / Selectivity Notes References
Chemical N-glycoconjugation via CO2 Amine + CO2 → carbamic acid intermediate; then glycosyl halide addition in DMSO 38–99% yield, β-stereoselective Mild conditions, one-pot, SN2 mechanism, applicable to various amines
Multi-Enzymatic Cascade (Intermediate) Transaminase + esterase + aldehyde reductase + formate dehydrogenase cascade 72–91% conversion; 61% isolated Uses benzylamine as amino donor; scalable; produces sitagliptin intermediate
Chemical synthesis of Sitagliptin Ketoamide synthesis → enamine amide → asymmetric hydrogenation or enzymatic transamination 75–85% molar yield (key steps) Rhodium/Josiphos catalyst or transaminase enzyme; well-established industrial method

Additional Chemical Data

Parameter Value
Molecular Formula C23H22F6N5NaO9
Molecular Weight 649.43 g/mol
IUPAC Name Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamoyl)oxy)tetrahydro-2H-pyran-2-carboxylate
CAS Number (free acid) 940002-59-5
SMILES FC1=CC(CC@@HCC(N3CCN4C(C3)=NN=C4C(F)(F)F)=O)=C(F)C=C1F

This detailed chemical information supports the identification and characterization of the compound.

Chemical Reactions Analysis

Types of Reactions: Sitagliptin carbamoyl B-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Sitagliptin carbamoyl B-D-glucuronide exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released in response to meals and play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release .

Comparison with Similar Compounds

Structural Analogues: Sitagliptin-Related Impurities

Sitagliptin carbamoyl B-D-glucuronide is classified among sitagliptin impurities , which include:

  • Sitagliptin Desfluoro Impurity HCl : Lacks a fluorine atom, altering pharmacokinetics.
  • Sitagliptin enamine amide impurity : Features an enamine structure, which may influence stability .
Table 1: Key Structural Differences Among Sitagliptin Impurities
Compound CAS Number Structural Feature Metabolic Role
This compound 940002-59-5 Carbamoyl-glucuronide conjugate Phase II metabolite
Sitagliptin Desfluoro Impurity HCl 218608-98-1 Fluorine-deficient backbone Degradation product
Sitagliptin diamide impurity Not provided Additional amide group Synthetic intermediate

Carbamoyl Glucuronides of Other Drugs

Carbamoyl glucuronidation is a rare metabolic pathway. Notable examples include:

  • Mirabegron carbamoyl-β-D-glucuronide (CAS 1365244-67-2) : A metabolite of mirabegron (used for overactive bladder). Unlike sitagliptin’s metabolite, mirabegron’s glucuronide retains partial β3-adrenergic receptor agonist activity .
  • Simvastatin acyl-β-D-glucuronide (CAS 463962-56-3) : A glucuronide conjugate of simvastatin, which undergoes hydrolysis to regenerate the active acid form .
Table 2: Functional Comparison of Carbamoyl Glucuronides
Compound Parent Drug Pharmacological Activity of Metabolite Key Metabolic Pathway
This compound Sitagliptin Inactive N-carbamoyl glucuronidation
Mirabegron carbamoyl-β-D-glucuronide Mirabegron Partially active O-glucuronidation
Simvastatin acyl-β-D-glucuronide Simvastatin Prodrug (requires hydrolysis) Acyl glucuronidation

Glucuronide Conjugates in Drug Metabolism

Glucuronidation is a common detoxification mechanism. Examples include:

  • SN-38 glucuronide (CAS 121080-63-5): A metabolite of irinotecan. Unlike sitagliptin’s metabolite, SN-38 glucuronide can be reactivated via β-glucuronidase in tumors, leading to toxicity .
  • Scopoletin b-D-glucuronide (CAS 132752-65-9) : A plant-derived glucuronide with antioxidant properties, structurally distinct from synthetic drug metabolites .

Biological Activity

Sitagliptin carbamoyl B-D-glucuronide is a significant metabolite of sitagliptin, an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, it prolongs the action of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. The inhibition of DPP-4 leads to enhanced insulin secretion and reduced glucagon release in response to meals, thereby aiding in blood glucose regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a minor phase II metabolite formed via N-carbamoyl glucuronidation. This process enhances the solubility of sitagliptin, facilitating its renal excretion. Studies have shown that this metabolite exhibits biological activities similar to those of sitagliptin, although it is generally less potent .

Table 1: Pharmacokinetic Parameters

ParameterValue
Formation MechanismN-carbamoyl glucuronidation
Bioavailability87%
Peak Plasma Concentration (Cmax)Varies by dosage
Elimination Half-lifeApproximately 12 hours

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological effects of sitagliptin and its metabolites:

  • In Vitro Studies : A study demonstrated that sitagliptin inhibited DPP-4 activity with an IC50 value of approximately 17.9 nM. This inhibition was associated with increased levels of active GLP-1 and improved glucose tolerance in animal models .
  • Animal Studies : Research involving DPP-4 deficient mice showed that these animals had elevated active GLP-1 levels and improved insulin secretion, supporting the role of DPP-4 inhibitors like sitagliptin in enhancing glucose metabolism .
  • Clinical Trials : In clinical settings, sitagliptin has been shown to significantly reduce blood glucose levels after oral glucose tolerance tests (OGTT). The drug exhibited a dose-dependent effect, with maximal efficacy observed at doses around 3 mg/kg .

Table 2: Clinical Trial Results

Study TypeOutcome
Single-dose OGTTSignificant reduction in blood glucose levels
Long-term efficacy trialsSustained glycemic control over 24 weeks

Research Implications

The presence of this compound in biological fluids serves as a marker for ongoing pharmacological activity following sitagliptin administration. Understanding its interactions with other drugs is crucial for predicting therapeutic outcomes and potential drug-drug interactions. For instance, co-administration with UGT enzyme inhibitors could alter the levels of sitagliptin and its metabolites .

Q & A

Q. How is Sitagliptin Carbamoyl β-D-Glucuronide identified and quantified in biological matrices?

Methodological Answer: Identification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) due to its high sensitivity for phase II metabolites . For quantification, validated methods include calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on glucuronide-specific anomeric proton signals (~5.7 ppm, J = 7–8 Hz) and carbamoyl group resonances .

Q. What experimental protocols are recommended for isolating this metabolite from plasma or urine?

Methodological Answer: Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) is preferred for glucuronide recovery. Optimization should include pH adjustment (pH 3–4 for plasma; pH 6–7 for urine) to stabilize the carbamoyl-glucuronide bond . Post-extraction, enzymatic hydrolysis (β-glucuronidase) followed by LC-MS analysis can differentiate conjugated vs. free metabolites, though controls must confirm the absence of spontaneous hydrolysis .

Q. How does its formation pathway differ from other Sitagliptin metabolites?

Methodological Answer: Sitagliptin undergoes two primary phase II pathways: (1) N-carbamoyl glucuronidation (yielding the target metabolite) and (2) sulfation. The former is mediated by UDP-glucuronosyltransferase (UGT) isoforms 1A1 and 1A3, while the latter involves sulfotransferases (SULTs). Competitive inhibition assays using recombinant UGTs and selective inhibitors (e.g., bilirubin for UGT1A1) can delineate enzyme contributions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic stability between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from interspecies differences in UGT expression or plasma protein binding. A tiered approach is recommended:

  • Step 1: Compare intrinsic clearance (CLint) in hepatocytes from multiple species (rat, dog, human) using substrate depletion assays .
  • Step 2: Adjust for plasma protein binding (ultrafiltration or equilibrium dialysis) to calculate unbound CLint.
  • Step 3: Validate with physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro data with in vivo plasma profiles .

Q. What statistical approaches are robust for analyzing inter-individual variability in metabolite exposure?

Methodological Answer: Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects (NLME) methods (e.g., NONMEM or Monolix) can quantify variability sources (e.g., UGT polymorphisms, renal function). Covariate analysis (age, BMI, co-medications) should use stepwise forward addition/backward elimination with a likelihood ratio test (α = 0.01) . For small cohorts, Bayesian hierarchical models mitigate overfitting .

Q. How do contradictory findings on its renal excretion mechanisms inform experimental design?

Methodological Answer: Conflicting reports on passive vs. active renal excretion necessitate:

  • Transporter inhibition assays: Use proximal tubule cells (e.g., HK-2) with OAT1/OAT3 inhibitors (probenecid) to assess transporter-mediated uptake .
  • Knockout models: CRISPR-Cas9-modified UGT1A1/1A3 cell lines can isolate glucuronidation’s role in renal clearance .
  • Fraction excreted (fe) calculations: Compare fe in control vs. nephrectomized animal models to partition renal vs. hepatic elimination .

Q. What analytical validation criteria are critical for ensuring reproducibility in metabolite studies?

Methodological Answer: Adhere to the FDA Bioanalytical Method Validation guidelines:

  • Specificity: No interference from Sitagliptin or matrix components at the retention time .
  • Accuracy/Precision: ≤15% deviation (20% at LLOQ) in intra-/inter-day runs .
  • Stability: Assess freeze-thaw cycles (≥3), short-term (24h, room temperature), and long-term (-80°C, ≥1 month) stability . Include hemolyzed/hyperlipidemic plasma to evaluate robustness .

Data Contradiction and Synthesis

Q. How should researchers address conflicting reports on its enzymatic formation pathways?

Methodological Answer: Contradictions may stem from assay conditions (e.g., microsomal vs. recombinant enzyme systems). Resolve by:

  • Enzyme kinetic profiling: Compare Km and Vmax across systems to identify system-specific biases .
  • Cross-species validation: Test human, rat, and dog liver microsomes under identical conditions to isolate species-specific UGT activity .
  • Meta-analysis: Pool published Km values using random-effects models to estimate consensus parameters .

Experimental Design Considerations

Q. What controls are essential when studying its pharmacological activity in diabetic nephropathy models?

Methodological Answer:

  • Positive controls: Co-administer Sitagliptin to distinguish parent drug vs. metabolite effects .
  • Negative controls: Use UGT inhibitors (e.g., fluconazole) to suppress metabolite formation .
  • Endpoint validation: Measure glomerular filtration rate (GFR) via inulin clearance, not creatinine, to avoid tubular secretion artifacts .

Q. How can researchers optimize in vitro models to reflect human glucuronidation capacity?

Methodological Answer:

  • Use human hepatocytes or UGT-overexpressing cell lines (e.g., HEK293-UGT1A1) with physiological albumin levels (4%) to mimic unbound fraction .
  • Incorporate cofactors (e.g., UDP-glucuronic acid) at saturating concentrations (2–5 mM) .
  • Apply gene expression profiling (RNA-seq) to confirm UGT isoform relevance in the model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.